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Introduction

PD-166285 is a potent, ATP-competitive inhibitor of Weel kinase, a critical regulator of the
G2/M cell cycle checkpoint.[1][2] By inhibiting Weel, PD-166285 prevents the inhibitory
phosphorylation of Cdc2 (CDK1), leading to premature mitotic entry and subsequent cell death,
particularly in cancer cells with defective p53.[1][3][4] This technical guide provides an in-depth
overview of PD-166285 for researchers engaged in Weel kinase inhibition studies. It covers
the compound's inhibitory activity, relevant signaling pathways, and detailed experimental
protocols.

It is important to note that the deuterated form, PD-166285-d4, is likely utilized as an internal
standard for analytical quantification of PD-166285 in experimental settings, rather than as an
active inhibitor itself. This guide will focus on the pharmacologically active compound, PD-
166285.

Data Presentation: Inhibitory Activity of PD-166285

The following tables summarize the quantitative data on the inhibitory potency of PD-166285
against various kinases and its anti-proliferative effects on different cell lines.

Table 1: In Vitro Kinase Inhibition
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Target Kinase IC50 (nM)
Weel 24[5][6][7]
Mytl 72[5][6]
c-Src 8.4[2][7][8]
FGFR1 39.3[2][7][8]
EGFR 87.5[2][7][8]
PDGFRP 98.3[2][7][8]
Chkl 3433[5][6]
MAPK 5000[2][8]
PKC 22700[2][8]

Table 2: Cellular Activity and Anti-proliferative Effects

Cell Line Assay Type IC50 (pM)
) PDGF-stimulated receptor
C6 (rat glioma) ) 0.005[5]
autophosphorylation

Antiproliferative activity (72

MDA-MB-231 0.16[5]
hrs)
Antiproliferative activity (72
HEK-293T hrs) 0.29[5]
rs

Inhibition of proliferation
NIH3T3 _ 0.35[5]
(sulforhodamine B)

Antiproliferative activity (72
MM1.S 0.52[5]
hrs)

Signaling Pathways and Experimental Workflows

Weel Kinase Signaling Pathway
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Weel kinase plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating
the CDK1/Cyclin B complex. This prevents cells from entering mitosis, allowing time for DNA
repair.[3][9] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2
checkpoint becomes critical for survival, making Weel an attractive therapeutic target.[3]
Inhibition of Weel by compounds like PD-166285 abrogates this checkpoint, forcing the cell
into premature and often catastrophic mitosis.[1][4]
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Compound Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cell cycle regulation by the Weel Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the
B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

o 2. PD 166285 A cell-permeable, orally bioavailable, ATP-competitive, broad-spectrum
tyrosine kinase inhibitor that suppresses angiogenesis both in vitro and in vivo. | 212391-63-
4 [sigmaaldrich.com]

» 3. aacrjournals.org [aacrjournals.org]

e 4. Weel inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to
cisplatin via STAT1 - PMC [pmc.ncbi.nim.nih.gov]

e 5. medchemexpress.com [medchemexpress.com]
¢ 6. selleckchem.com [selleckchem.com]
e 7. caymanchem.com [caymanchem.com]

¢ 8. In vitro pharmacological characterization of PD 166285, a new nanomolar potent and
broadly active protein tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nim.nih.gov]

e 9. creative-diagnostics.com [creative-diagnostics.com]

» To cite this document: BenchChem. [PD-166285: A Technical Guide for Weel Kinase
Inhibition Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564866#pd-166285-d4-for-weel-kinase-inhibition-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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